2,4-Dimethyl-3-thiazoline
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Overview
Description
2,4-Dimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-thiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethyl-3-thiazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties allow it to participate in biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its biological effects. Specific pathways and targets may vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds have similar structures but different substituents at the 2 and 4 positions, leading to varied biological activities.
Thiazolidines: Reduced forms of thiazolines with different chemical properties and applications.
Thiazoles: A broader class of compounds with diverse substituents and biological activities.
Uniqueness
2,4-Dimethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60755-05-7 |
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Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2,4-dimethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChI Key |
PLOCKLWJINZHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(CS1)C |
Origin of Product |
United States |
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